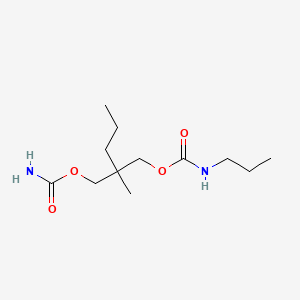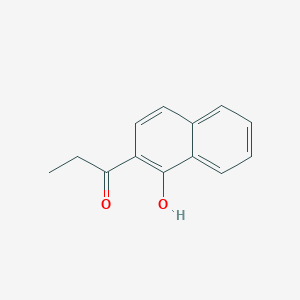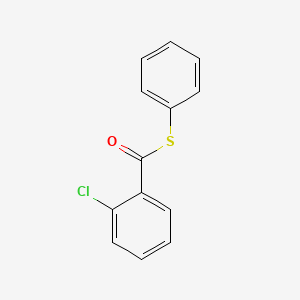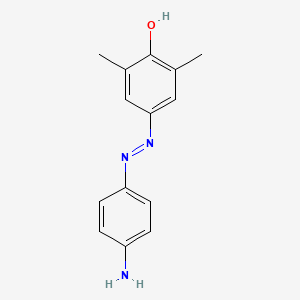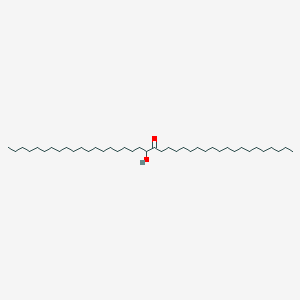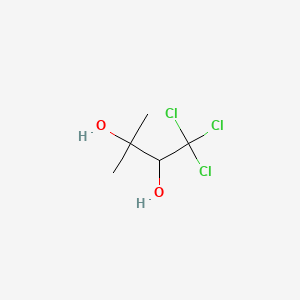
1,1,1-Trichloro-3-methylbutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-3-methylbutane-2,3-diol is an organic compound with the molecular formula C₅H₉Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-methylbutane-2,3-diol can be synthesized through the chlorination of 3-methyl-2,3-butanediol. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds as follows:
C₅H₁₀O₂+3Cl₂→C₅H₉Cl₃O₂+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid by-products. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2,3-butanedione or 3-methyl-2,3-butanedioic acid.
Reduction: Formation of 3-methyl-2,3-butanediol or partially chlorinated derivatives.
Substitution: Formation of 3-methyl-2,3-butanediol derivatives with substituted functional groups.
Scientific Research Applications
1,1,1-Trichloro-3-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-3-methylbutane-2,3-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. The hydroxyl groups facilitate its binding to specific molecular targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks hydroxyl groups.
1,1,3-Trichloro-3-methylbutane: Similar chlorination pattern but different hydroxyl group positioning.
3-Methyl-1,3-butanediol: Similar diol structure but lacks chlorine atoms.
Uniqueness
1,1,1-Trichloro-3-methylbutane-2,3-diol is unique due to its combination of chlorination and hydroxylation, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
25448-85-5 |
|---|---|
Molecular Formula |
C5H9Cl3O2 |
Molecular Weight |
207.48 g/mol |
IUPAC Name |
1,1,1-trichloro-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H9Cl3O2/c1-4(2,10)3(9)5(6,7)8/h3,9-10H,1-2H3 |
InChI Key |
WWQAIJNBPAEZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


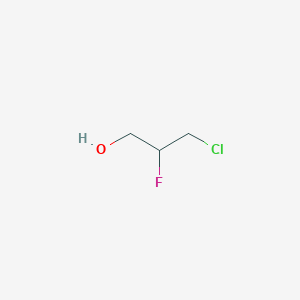
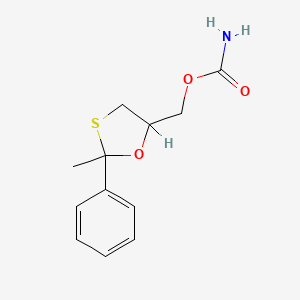
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
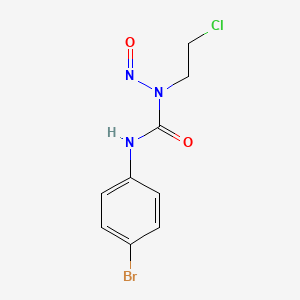

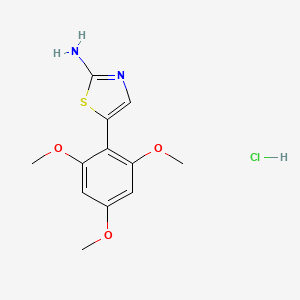
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)

